molecular formula C15H10FN B8437959 3-Fluoro-5,10-dihydroindeno[1,2-b]indole

3-Fluoro-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8437959
M. Wt: 223.24 g/mol
InChI Key: CMZXODKBGOUUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5,10-dihydroindeno[1,2-b]indole is a useful research compound. Its molecular formula is C15H10FN and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5,10-dihydroindeno[1,2-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5,10-dihydroindeno[1,2-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

3-fluoro-5,10-dihydroindeno[1,2-b]indole

InChI

InChI=1S/C15H10FN/c16-10-6-5-9-7-13-11-3-1-2-4-14(11)17-15(13)12(9)8-10/h1-6,8,17H,7H2

InChI Key

CMZXODKBGOUUCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phenyl hydrazine (1.32 mL, 13.32 mmol) and 6-fluoro-1-indanone (2.02 g, 13.46 mmol) in ethanol (7.6 mL) was added glacial acetic acid (3 drops). The solution was stirred at reflux (85° C.) for 17 minutes and cooled to room temperature. Upon cooling, white crystals precipitated out of solution. These crystals were collected by vacuum filtration and dissolved in isopropanol (23 mL) Sulfuric acid (36N, 1.51 mL) was added via syringe and the resulting solution was stirred at reflux (90° C.) for 18 hours and subsequently cooled to room temperature. The solution was then basified to pH 10 via addition of aqueous sodium hydroxide (2% by mass) resulting in the formation of precipitate. The solid was collected by vacuum filtration to yield 37b as a brown solid in 46% crude yield (1.38 g, 6.17 mmol). Crude product was brought on to the next step without further purification. For purposes of characterization, the product was purified by flash column chromatography (20:1 to 20:1.5 hexanes-ethyl acetate). 1H NMR (600 MHz, CDCl3): δ 8.26 (s, 1H), 7.64-7.65 (d, 1H, J=7.8 Hz), 7.42-7.44 (m, 2H), 7.20-7.23 (td, 1H, J=7.2, 1.2 Hz), 7.16-7.19 (td, J=7.2, 1.2 Hz) 7.12-7.14 (dd, 1H, J=8.4, 2.4 Hz), 6.88-6.91 (m, 1H), 3.68 (s, 1H); 13C NMR (150 MHz, CDCl3): δ 161.5-163.1 (d, J=242 Hz), 142.9 (d, J=2.4 Hz), 142.3 (d, J=2.9 Hz), 140.7, 136.5 (d, J=9.6 Hz), 126.0 (d, J=9.0 Hz), 124.5, 123.9, 122.3, 120.4, 119.2, 112.2, 111.0 (d, J=22.7 HZ), 104.8 (d, J=24.3 Hz), 29.8; FTIR: cm−1 3398, 1589, 1528, 1462, 1268, 1187, 744, 665. ESI-HRMS: Calcd. for C15H10FN+ [M]+: 223.0792, found 223.0792.
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name

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